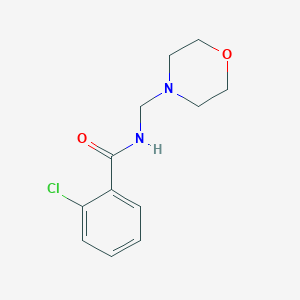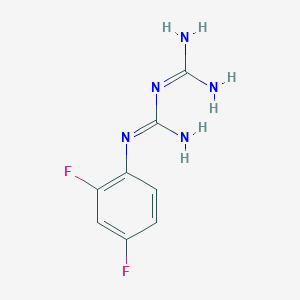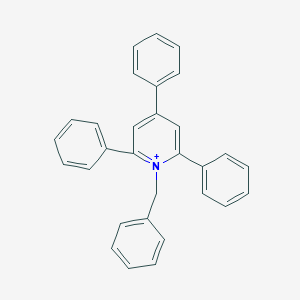
2,3,4,5,6-Pentabromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentabromopyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a halogenated organic compound that has been extensively studied due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentabromopyridine is not fully understood. However, it is believed to act as a flame retardant by releasing bromine radicals when exposed to heat or flame. These radicals react with the free radicals produced during combustion, thereby interrupting the chain reaction and preventing the spread of fire.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,4,5,6-Pentabromopyridine have not been extensively studied. However, it has been shown to be toxic to aquatic organisms and may have adverse effects on human health if ingested or inhaled.
Advantages and Limitations for Lab Experiments
The advantages of using 2,3,4,5,6-Pentabromopyridine in lab experiments include its excellent flame-retardant properties, its ability to act as a catalyst in various chemical reactions, and its relatively low cost. However, its toxicity and potential health hazards must be taken into consideration when handling this compound.
Future Directions
The future directions for 2,3,4,5,6-Pentabromopyridine research include the development of more efficient synthesis methods, the study of its potential applications in the field of materials science, and the investigation of its toxicity and potential health hazards. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop safer alternatives with similar properties.
In conclusion, 2,3,4,5,6-Pentabromopyridine is a unique compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop safer alternatives with similar properties.
Synthesis Methods
The synthesis of 2,3,4,5,6-Pentabromopyridine involves the reaction of pyridine with bromine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product is dependent on the reaction conditions. The synthesis of this compound has been extensively studied, and several methods have been developed to optimize the yield and purity of the product.
Scientific Research Applications
2,3,4,5,6-Pentabromopyridine has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of other organic compounds, as well as a catalyst in various chemical reactions. It has also been studied for its potential applications in the field of materials science, as it has been shown to have excellent flame-retardant properties.
properties
Product Name |
2,3,4,5,6-Pentabromopyridine |
|---|---|
Molecular Formula |
C5Br5N |
Molecular Weight |
473.58 g/mol |
IUPAC Name |
2,3,4,5,6-pentabromopyridine |
InChI |
InChI=1S/C5Br5N/c6-1-2(7)4(9)11-5(10)3(1)8 |
InChI Key |
ZWZXZEDDXXGEPS-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=NC(=C1Br)Br)Br)Br)Br |
Canonical SMILES |
C1(=C(C(=NC(=C1Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)



![4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226669.png)